Dual AXL/HIF Inhibition Profile
Axl-IN-16 (Compound 4) demonstrates a dual functional profile, differentiating it from selective AXL kinase inhibitors (e.g., R428/BGB324). In head-to-head assays with structurally related natural product analogs (Compounds 1-3), Axl-IN-16 (Compound 4) was the only compound that both suppressed AXL receptor tyrosine kinase expression and inhibited HIF activity [1]. While quantitative IC50 values were not disclosed in the primary literature, the experimental data confirms its unique dual activity among this class of compounds [1].
| Evidence Dimension | Mechanism of Action Profile |
|---|---|
| Target Compound Data | Dual activity: suppresses AXL expression and inhibits HIF activity |
| Comparator Or Baseline | Compounds 1-3 (structural analogs) and standard AXL inhibitors (e.g., R428) |
| Quantified Difference | Qualitatively distinct; Compound 4 is the only compound from the set that exhibits both activities. |
| Conditions | In vitro cellular assays: A549 cells for AXL expression (20 μg/mL, 24h) and HIF luciferase reporter assay in 3T3, 661W, and ARPE-19 cells (1 mg/mL test compound concentration). |
Why This Matters
This dual functional activity is critical for research requiring the simultaneous modulation of hypoxic signaling and AXL-driven pathways, which cannot be achieved by single-target AXL inhibitors.
- [1] Jing Wu et al. "Fruiting Liquid" of Mushroom-Forming Fungi, A Novel Source of Bioactive Compounds - Fruiting-Body Inducer and HIF and Axl Inhibitors. J. Agric. Food Chem. 2023, 71, 36, 13376–13390. View Source
